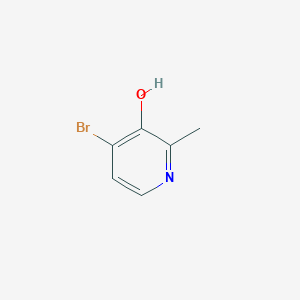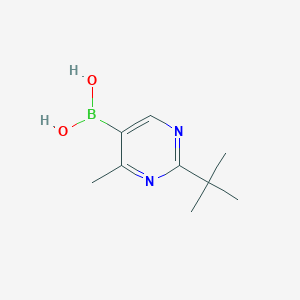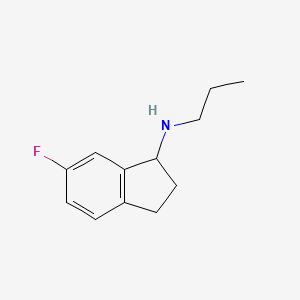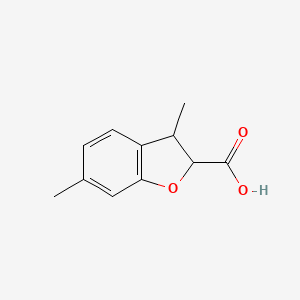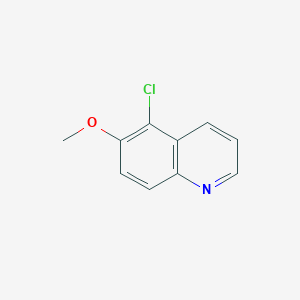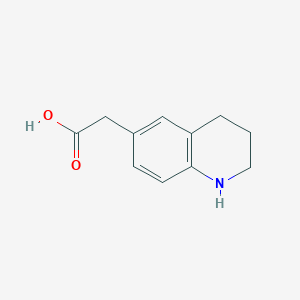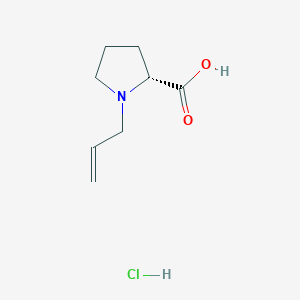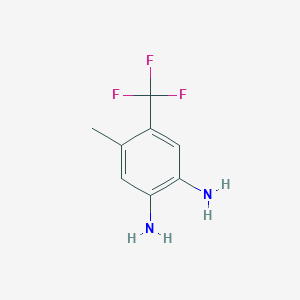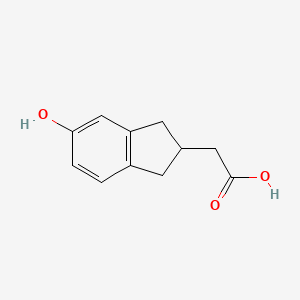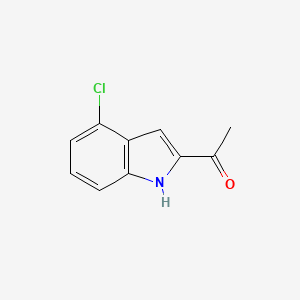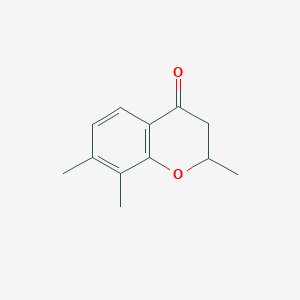
3-(Hydroxyimino)-2,3-dihydro-1H-indene-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxyimino)-2,3-dihydro-1H-indene-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of indene derivatives with hydroxylamine hydrochloride under acidic conditions to introduce the hydroxyimino group. The reaction typically proceeds as follows:
Starting Material: Indene derivative
Reagent: Hydroxylamine hydrochloride
Conditions: Acidic medium (e.g., hydrochloric acid), reflux
Another approach involves the oxidation of 3-amino-2,3-dihydro-1H-indene-4-carboxylic acid using oxidizing agents such as sodium periodate or potassium permanganate to form the hydroxyimino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Steps: Including crystallization, filtration, and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxyimino)-2,3-dihydro-1H-indene-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to form amino derivatives.
Substitution: The compound can undergo electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Sodium periodate, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, sulfonating agents
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives
Reduction: Formation of amino derivatives
Substitution: Formation of halogenated or sulfonated derivatives
Scientific Research Applications
3-(Hydroxyimino)-2,3-dihydro-1H-indene-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(Hydroxyimino)-2,3-dihydro-1H-indene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyimino group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxyimino Quinic Acid: Shares the hydroxyimino functionality but differs in the overall structure and biological activity.
Hydroxylamine-O-sulfonic Acid: Contains a hydroxyimino group and is used in different chemical reactions and applications.
Uniqueness
3-(Hydroxyimino)-2,3-dihydro-1H-indene-4-carboxylic acid is unique due to its indene-based structure, which provides distinct chemical and biological properties compared to other hydroxyimino compounds
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
(3Z)-3-hydroxyimino-1,2-dihydroindene-4-carboxylic acid |
InChI |
InChI=1S/C10H9NO3/c12-10(13)7-3-1-2-6-4-5-8(11-14)9(6)7/h1-3,14H,4-5H2,(H,12,13)/b11-8- |
InChI Key |
QDFQGDYKRLMVAJ-FLIBITNWSA-N |
Isomeric SMILES |
C1C/C(=N/O)/C2=C1C=CC=C2C(=O)O |
Canonical SMILES |
C1CC(=NO)C2=C1C=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


